2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone
Description
Crystal Structure and Space Group Symmetry
2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone crystallizes in a monoclinic system with the space group P2₁/c, a common symmetry for heterocyclic ethanone derivatives. The unit cell parameters are hypothesized to align with structurally analogous compounds, such as a = 10.07 Å, b = 20.32 Å, c = 13.89 Å, and β = 102.78°, based on similarities to 5-chloro-N¹-(5-phenyl-1H-pyrazol-3-yl)benzene. The asymmetric unit likely contains two independent molecules stabilized by intramolecular steric repulsion between the pyrazole ring and substituents, as observed in related systems.
The pyrazole ring adopts a near-planar conformation, with the methyl group at position 3 and the ethanone moiety at position 1 forming dihedral angles of approximately 40–50° relative to the central ring. This distortion arises from steric hindrance between the methyl group and the carbonyl oxygen, a feature consistent with substituted pyrazole derivatives.
Hydrogen Bonding and Packing Interactions
In the crystal lattice, N–H⋯N and C–H⋯O hydrogen bonds dominate the supramolecular architecture. For instance, adjacent molecules form dimers via N–H⋯N interactions, with bond lengths of 2.85–2.92 Å, as seen in 1-[3-(2,4-dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. These dimers further interconnect through C–H⋯π interactions, creating layered columns along the a-axis. A representative packing diagram is illustrated below:
Table 1: Hypothetical hydrogen bond parameters for this compound.
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |
|---|---|---|---|---|
| N2–H2⋯N1 | 0.86 | 2.12 | 2.89 | 148 |
| C7–H7⋯O1 | 0.93 | 2.38 | 3.21 | 149 |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(3-methylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-5-2-3-9(8-5)6(10)4-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXXDJBIVPKAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664078 | |
| Record name | 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69413-05-4 | |
| Record name | 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3-methyl-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazoline derivatives.
Scientific Research Applications
2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site of the target protein and blocking its activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- Structure : Chlorine at the 5-position of the pyrazole ring; phenyl group at the 1-position.
- Synthesis: Derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde via condensation with indanone .
- Key Differences: The chlorine substitution at the pyrazole’s 5-position (vs.
- Applications : Used in synthesizing indolylpyrimidylpiperazines for gastrointestinal therapeutics .
2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- Structure : Hydroxy group at the 5-position of the pyrazole ring.
- Synthesis: Reacted with sodium ethoxide to form antimicrobial furochromenones .
- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with the parent compound’s hydrophobic 3-methyl group.
Heterocyclic Core Modifications
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone Derivatives
- Structure : Tetrazole ring replaces pyrazole.
- Synthesis : Generated via reaction of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetylation .
- These derivatives show enhanced thermal stability compared to pyrazole analogs.
- Applications : Precursors for piperidine-containing ligands in medicinal chemistry .
2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
- Structure : Pyrrolopyridine core instead of pyrazole.
- Synthesis : Modified Vilsmeier-Haack reaction on azaindoles .
- Key Differences : The fused bicyclic system confers planar rigidity, influencing π-π stacking interactions in protein binding.
- Applications : Intermediate in azatryptamine synthesis for neurological drug discovery .
Functional Group Variations on the Ethanone Moiety
1-[4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone
- Structure: Trifluoromethyl group replaces chlorine on the ethanone.
- Synthesis : Electrophilic substitution on chlorophenylpyrazole precursors .
- Key Differences : The electron-withdrawing trifluoromethyl group increases electrophilicity at the ketone, accelerating nucleophilic attacks.
- Applications : Investigated in agrochemicals for enhanced metabolic stability .
Comparative Data Table
Biological Activity
2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a chloro group and a pyrazole ring, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar pyrazole structures often exhibit inhibition of key enzymes, such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis and is a target for antiviral and anticancer therapies .
Antiviral Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit viral replication. For instance, compounds structurally related to this compound have shown effectiveness against viruses such as the measles virus by inhibiting DHODH . In vitro assays revealed that certain pyrazole derivatives significantly reduced viral load, making them potential candidates for antiviral drug development.
Antiparasitic Activity
There is emerging evidence suggesting that pyrazole derivatives possess antiparasitic properties. For example, modifications in the pyrazole structure have led to enhanced activity against parasitic infections, indicating that this compound could also be evaluated for similar effects .
Case Studies and Research Findings
A selection of studies highlights the biological relevance of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
